molecular formula C₃₀H₅₀O₅ B1142631 Eldecalcitol (pre-form) CAS No. 201854-22-0

Eldecalcitol (pre-form)

カタログ番号 B1142631
CAS番号: 201854-22-0
分子量: 490.72
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Eldecalcitol (ED-71) is a synthetic active vitamin D3 analog that has been developed for use as a drug for the treatment of osteoporosis and other bone disorders. It is a pre-form of vitamin D3, meaning that it is a form of vitamin D3 that has not yet been activated by the body. This makes it an ideal candidate for use in laboratory experiments and clinical trials, as it can be administered directly without the need for further activation.

科学的研究の応用

Eldecalcitol has several scientific research applications. It has been used in the study of bone metabolism, as well as in the study of how vitamin D3 affects the body. It has also been used in the study of the effects of vitamin D3 on the immune system and its role in the prevention of cancer. In addition, it has been used in the development of new drugs for the treatment of osteoporosis and other bone disorders.

作用機序

Eldecalcitol (Eldecalcitol (pre-form)) works by activating the vitamin D receptor (VDR) in the body. The VDR is a protein found in the cell membrane of cells throughout the body. When activated, it binds to vitamin D3, which then activates the cells to produce a variety of proteins and enzymes that are involved in the regulation of calcium and phosphorus metabolism.
Biochemical and Physiological Effects
Eldecalcitol has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the production of calcium-binding proteins, which helps to maintain bone health. It has also been shown to increase the production of osteocalcin, a protein involved in bone formation. In addition, it has been shown to reduce the risk of fractures and to increase bone density.

実験室実験の利点と制限

One of the main advantages of Eldecalcitol for laboratory experiments is that it can be administered directly, without the need for further activation. This makes it an ideal candidate for use in clinical trials and laboratory experiments. However, there are also some limitations that should be considered. For example, it has a short half-life, which means that it needs to be administered frequently in order to maintain its effects. In addition, it can cause side effects such as nausea, vomiting, and headaches.

将来の方向性

Eldecalcitol has a wide range of potential future directions. One potential direction is the development of new drugs for the treatment of osteoporosis and other bone disorders. Another potential direction is the use of Eldecalcitol in combination with other drugs to improve their efficacy. Additionally, further research could be done on the biochemical and physiological effects of Eldecalcitol and how it can be used to improve bone health. Finally, further research could be done on the potential side effects of Eldecalcitol and how they can be minimized.

合成法

Eldecalcitol (Eldecalcitol (pre-form)) is synthesized through a process known as Diels-Alder reaction. This reaction involves the use of a diene, or a molecule with two double bonds, and a dienophile, or a molecule with two double bonds that are activated by the diene. In the case of Eldecalcitol, the diene is ethylenediamine and the dienophile is propargyl chloride. The reaction between these two molecules results in the formation of a cyclic compound that is then further modified to form the desired product.

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway of Eldecalcitol (pre-form) involves the conversion of Vitamin D3 to Eldecalcitol through several steps of chemical reactions.", "Starting Materials": [ "Vitamin D3", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Acetic anhydride", "Pyridine", "Methanesulfonic acid", "Tetrahydrofuran", "Triethylamine", "Methyl iodide", "Sodium borohydride", "Methanol" ], "Reaction": [ "Step 1: Vitamin D3 is dissolved in methanol and treated with hydrochloric acid to form 25-hydroxyvitamin D3.", "Step 2: 25-hydroxyvitamin D3 is reacted with sodium hydroxide to form 1α,25-dihydroxyvitamin D3.", "Step 3: 1α,25-dihydroxyvitamin D3 is reacted with acetic anhydride and pyridine to form 1α,25-diacetoxyvitamin D3.", "Step 4: 1α,25-diacetoxyvitamin D3 is reacted with methanesulfonic acid and tetrahydrofuran to form 1α,25-bis(tetrahydrofuran-2-yl)acetate.", "Step 5: 1α,25-bis(tetrahydrofuran-2-yl)acetate is reacted with triethylamine and methyl iodide to form 1α,25-bis(tetrahydrofuran-2-yl)methyl iodide.", "Step 6: 1α,25-bis(tetrahydrofuran-2-yl)methyl iodide is reduced with sodium borohydride in methanol to form Eldecalcitol (pre-form)." ] }

CAS番号

201854-22-0

製品名

Eldecalcitol (pre-form)

分子式

C₃₀H₅₀O₅

分子量

490.72

同義語

(1R,2R,3R)-5-((Z)-2-((1R,7aR)-1-((R)-6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,6,7,7a-hexahydro-1H-inden-4-yl)vinyl)-2-(3-hydroxypropoxy)-4-methylcyclohex-4-ene-1,3-diol;  (1α,2β,3β,6Z)-2-(3-Hydroxypropoxy)-9,10-secocholesta-5(10),6,8-triene-1,3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。